molecular formula C11H12Cl2O2 B8081187 4-(3,5-Dichlorophenyl)oxan-4-ol

4-(3,5-Dichlorophenyl)oxan-4-ol

Cat. No.: B8081187
M. Wt: 247.11 g/mol
InChI Key: DXXNEEDQAFZKIX-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)oxan-4-ol is a halogenated organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3,5-dichlorophenyl group and a hydroxyl group. The 3,5-dichlorophenyl group is a critical pharmacophore, often enhancing lipophilicity and target binding affinity in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

4-(3,5-dichlorophenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXNEEDQAFZKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(C2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(3,5-Dichlorophenyl)oxan-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.

Scientific Research Applications

4-(3,5-Dichlorophenyl)oxan-4-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and possible use in drug development. In industry, this compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied. Understanding the mechanism of action is crucial for elucidating the compound’s effects and potential therapeutic uses.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in this compound may improve water solubility compared to NDPS or Chlorfluazuron, which lack polar substituents.
  • The oxane ring could enhance metabolic stability relative to succinimide (NDPS) or urea-based (Chlorfluazuron) structures, which are prone to hydrolysis .

Nephrotoxicity of NDPS

NDPS induces selective nephrotoxicity in rats, damaging proximal tubules via mitochondrial swelling, endoplasmic reticulum degradation, and interstitial nephritis at high doses (5000 ppm). This contrasts with this compound, where the hydroxyl group might mitigate such effects by altering metabolic pathways .

Insecticidal Activity

Compounds like Chlorfluazuron and Flufenoxuron () inhibit chitin synthesis in insects, leveraging their 3,5-DCP groups for target binding.

Biochemical Interactions

The triazolidinedione analog () shares structural motifs with urazole-based herbicides, suggesting this compound might interact with similar enzymatic targets (e.g., acetolactate synthase) in plants or pests .

Physicochemical Properties

  • Lipophilicity : The 3,5-DCP group increases logP values across analogs. NDPS (logP ~3.2) is more lipophilic than the hydroxylated oxane derivative (estimated logP ~2.5), affecting tissue distribution.
  • Metabolic Stability : Urea- and imide-containing analogs (e.g., Chlorfluazuron, NDPS) are metabolized faster than oxane- or triazolidinedione-based compounds due to hydrolytic susceptibility .

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